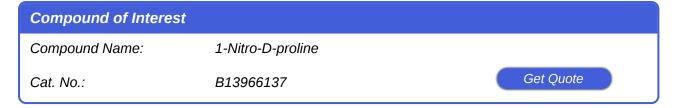


Spectroscopic Profile of 1-Nitro-D-proline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Nitro-D-proline**, a derivative of the non-essential amino acid D-proline. Due to the limited availability of direct experimental spectra for **1-Nitro-D-proline** in publicly accessible databases, this document presents a detailed analysis based on the known spectroscopic properties of the parent molecule, D-proline, and the characteristic spectral features of N-nitro compounds. This information is crucial for the identification, characterization, and quality control of **1-Nitro-D-proline** in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **1-Nitro-D-proline** and its parent compound, D-proline. The data for **1-Nitro-D-proline** is predicted based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **1-Nitro-D-proline**



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Ηα	~4.0 - 4.5	dd	$J\alpha\beta \approx 8$, $J\alpha\beta' \approx 4$
Ηβ	~2.0 - 2.4	m	-
нв'	~1.8 - 2.2	m	-
Ну	~1.9 - 2.3	m	-
Нδ	~3.5 - 3.9	m	-
Ηδ'	~3.3 - 3.7	m	-
СООН	>10	br s	-

Note: Predictions are based on the known spectrum of D-proline and the electron-withdrawing effect of the nitro group, which is expected to cause a downfield shift of adjacent protons, particularly $H\alpha$ and $H\delta$.

Table 2: Experimental ¹H NMR Spectroscopic Data for D-Proline

Proton	Chemical Shift (δ, ppm)	Multiplicity
Ηα	4.12	t
Ηβ	2.34	m
Ну	2.00	m
Ηδ	3.32	t

Source: Human Metabolome Database (HMDB). Conditions: D2O, 600 MHz.[1]

Table 3: Predicted ¹³C NMR Spectroscopic Data for **1-Nitro-D-proline**



Carbon	Predicted Chemical Shift (δ, ppm)
Cα	~60 - 65
Сβ	~28 - 32
Су	~23 - 27
Сδ	~50 - 55
C=O	~170 - 175

Note: The N-nitro group is expected to deshield the adjacent carbons ($C\alpha$ and $C\delta$), causing a downfield shift compared to D-proline.

Table 4: Experimental ¹³C NMR Spectroscopic Data for D-Proline

Carbon	Chemical Shift (δ, ppm)
Cα	61.7
Сβ	29.8
Су	24.4
Сδ	46.8
C=O	175.5

Source: Human Metabolome Database (HMDB). Conditions: H₂O, 125 MHz.[2]

Infrared (IR) Spectroscopy

Table 5: Predicted Characteristic IR Absorption Bands for **1-Nitro-D-proline**



Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad
C-H (Aliphatic)	3000 - 2850	Medium
C=O (Carboxylic Acid)	1725 - 1700	Strong
N-O (Asymmetric Stretch)	1570 - 1500	Strong
N-O (Symmetric Stretch)	1380 - 1300	Strong
C-N Stretch	1200 - 1020	Medium

Note: The presence of the nitro group will introduce strong absorption bands corresponding to the N-O stretching vibrations.[3] The characteristic broad O-H and strong C=O bands of the carboxylic acid will also be prominent.

Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrometry Data for 1-Nitro-D-proline

lon	Predicted m/z
[M+H] ⁺	161.0508
[M-H] ⁻	159.0351
[M-NO ₂] ⁺	115.0633

Note: The molecular weight of **1-Nitro-D-proline** ($C_5H_8N_2O_4$) is 160.13 g/mol . The expected fragmentation pattern would likely involve the loss of the nitro group (NO_2).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1-Nitro-D-proline**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.



Materials:

- 1-Nitro-D-proline sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)
- NMR tube (5 mm diameter)
- Micropipette
- · Vortex mixer

Procedure:

- Accurately weigh the 1-Nitro-D-proline sample and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]
- Gently vortex the mixture until the sample is completely dissolved.
- Using a micropipette, transfer the solution into an NMR tube, ensuring no solid particles are transferred.
- Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
- Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[5]
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[6][7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-Nitro-D-proline**.

Materials:



- 1-Nitro-D-proline sample (1-2 mg)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the 1-Nitro-D-proline sample directly onto the ATR crystal.[8]
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
- Clean the ATR crystal thoroughly after the measurement.
- Analyze the resulting spectrum, identifying the characteristic absorption bands for the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Nitro-D-proline**.

Materials:

- 1-Nitro-D-proline sample
- LC-MS grade solvents (e.g., methanol, acetonitrile, water)
- Formic acid (for enhancing ionization)
- Vials and micropipettes



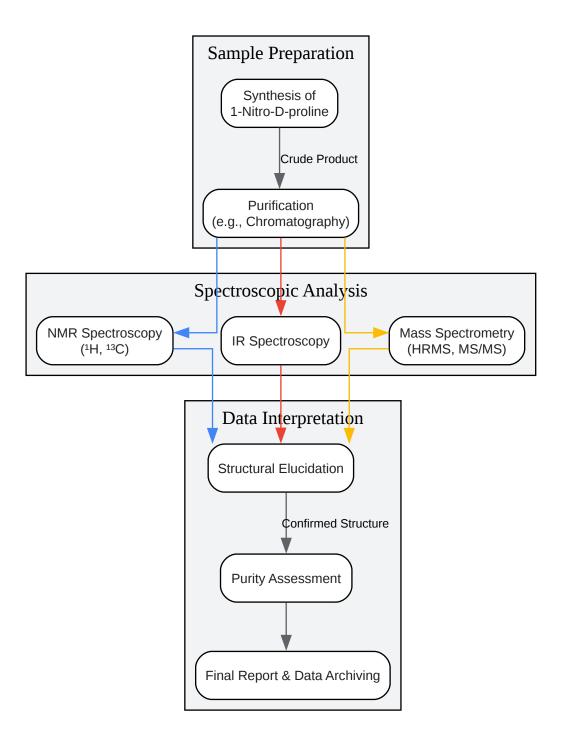
Procedure:

- Prepare a stock solution of 1-Nitro-D-proline at a concentration of approximately 1 mg/mL in a suitable solvent.[9]
- Dilute the stock solution to a final concentration of 1-10 μ g/mL using a mixture of LC-MS grade solvents. A common mobile phase composition is water and acetonitrile with 0.1% formic acid.
- Filter the final solution through a 0.22 μm syringe filter to remove any particulate matter.
- Transfer the filtered solution to an appropriate autosampler vial.
- Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
 coupled with a liquid chromatography system.
- Acquire data in both positive and negative ion modes to observe the protonated ([M+H]+)
 and deprotonated ([M-H]-) molecular ions.
- Perform tandem mass spectrometry (MS/MS) on the parent ions to induce fragmentation and elucidate the structure.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **1-Nitro-D-proline**.





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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Nitro-D-proline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13966137#spectroscopic-data-nmr-ir-ms-of-1-nitro-d-proline]

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